molecular formula C7H14O2 B13055978 3-(But-2-en-1-yloxy)propan-1-ol

3-(But-2-en-1-yloxy)propan-1-ol

Cat. No.: B13055978
M. Wt: 130.18 g/mol
InChI Key: XAQCTESBEZQLDC-NSCUHMNNSA-N
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Description

3-(But-2-en-1-yloxy)propan-1-ol is an organic compound with the molecular formula C7H14O2. It is a type of alcohol that features both an allyl ether and a primary alcohol functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-en-1-yloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of allyl alcohol with but-2-en-1-ol in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(But-2-en-1-yloxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to yield the corresponding alkane.

    Substitution: The allyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of but-2-enal or but-2-enoic acid.

    Reduction: Formation of butane.

    Substitution: Formation of various substituted ethers or amines.

Scientific Research Applications

3-(But-2-en-1-yloxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(But-2-en-1-yloxy)propan-1-ol involves its interaction with specific molecular targets. The primary alcohol group can form hydrogen bonds with various biomolecules, while the allyl ether group can participate in electrophilic or nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(1-naphthalenyloxy)-2-propanol: A compound with similar ether and alcohol functional groups.

    1-Butoxy-2-propanol: Another ether-alcohol compound with a different alkyl chain.

Uniqueness

3-(But-2-en-1-yloxy)propan-1-ol is unique due to its specific combination of an allyl ether and a primary alcohol group

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-[(E)-but-2-enoxy]propan-1-ol

InChI

InChI=1S/C7H14O2/c1-2-3-6-9-7-4-5-8/h2-3,8H,4-7H2,1H3/b3-2+

InChI Key

XAQCTESBEZQLDC-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COCCCO

Canonical SMILES

CC=CCOCCCO

Origin of Product

United States

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